2-Piperazin-1-yl-benzothiazole
Overview
Description
2-Piperazin-1-yl-benzothiazole is a compound with the molecular formula C11H13N3S . It is a structurally modified benzothiazole derivative . The benzothiazole core is considered an important class of nitrogen heteroarenes and possesses substantial biological related properties .
Synthesis Analysis
This compound can be synthesized through a multi-step procedure . An efficient eco-friendly microwave-assisted synthesis of a similar compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was reported through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .Molecular Structure Analysis
The molecular weight of this compound is 219.31 g/mol . The InChI string isInChI=1S/C11H13N3S/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2
. The crystal structure of a similar compound demonstrated a conventional chair conformation for the piperazine ring . Chemical Reactions Analysis
The reactions involved in the synthesis of similar compounds were greatly accelerated using microwave irradiation . The Cu(I) catalyzed 1,3-dipolar cycloaddition reaction of azides with alkynes group has been reported as the most effective and practical approach for the regioselective production of 1,2,3-triazoles with 1,4-disubstituted .Physical and Chemical Properties Analysis
The compound has a molecular weight of 219.31 g/mol, an XLogP3 of 2.1, one hydrogen bond donor count, four hydrogen bond acceptor counts, and one rotatable bond count .Scientific Research Applications
Anticholinesterase Activity
- Benzothiazole derivatives with piperazine and thiocarbamate moieties have been synthesized and evaluated for their potential anticholinesterase properties. Compounds with dimethylamino ethyl or dimethylamino propyl substituents demonstrated significant inhibitory effects on acetylcholinesterase (AChE), suggesting their utility as anticholinesterase agents (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).
Anticancer and Anti-inflammatory Properties
- Derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide have been synthesized and evaluated for anticancer and anti-inflammatory activities. Specific compounds displayed selective influence on cancer cell lines and exhibited excellent anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).
Cytotoxicity Against Cancer Cell Lines
- A series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole derivatives were synthesized and evaluated for cytotoxicity towards various human cancer cell lines. Among these, certain compounds displayed maximum cytotoxic activity, especially against A431 (skin cancer) and MCF7 (breast cancer) cell lines (Murty et al., 2013).
Antimicrobial Activity
- New pyridine derivatives containing 2-(piperazin-1-yl)benzothiazole have been synthesized and demonstrated considerable antibacterial activity. These compounds have potential applications as antimicrobial agents (Patel & Agravat, 2009).
COX-2 Inhibitors
- N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been synthesized and evaluated as COX-2 inhibitors. These compounds were tested for anti-inflammatory activity, demonstrating significant in vivo anti-inflammatory effects, and supported by molecular docking studies (Raghavendra et al., 2012).
Angiolytic Role in Tumor Suppression
- Novel piperazine-benzothiazole analogues have been synthesized and investigated for their angiolytic role in neoplastic development. Specific compounds showed promising antiproliferative efficacy, particularly through the inhibition of angiogenesis (Al‐Ghorbani et al., 2016).
Synthesis and Characterization
- Aqueous, one-pot, three-component reaction protocols have been developed for the efficient synthesis of 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzothiazole derivatives. This method provides a simple and efficient route for the synthesis of these compounds (Dileep & Murty, 2017).
Future Directions
Benzothiazole derivatives, including 2-Piperazin-1-yl-benzothiazole, have shown promising biological properties, making them interesting targets for future research . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . The combination of two or more pharmacophores with complementary medicinal potentialities is a recent trend in drug design .
Mechanism of Action
Target of Action
2-Piperazin-1-yl-benzothiazole, also known as 2-piperazin-1-yl-1,3-benzothiazole, has been found to exhibit a wide range of biological activities. It has been reported to have antibacterial activity , with a good activity against Bacillus subtilis and Staphylococcus aureus . It has also been found to have anti-tubercular activity .
Mode of Action
It is known that its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . In addition, molecular docking studies have shown that certain compounds can bind to both the CAS and PAS site, giving a mixed type of inhibition .
Biochemical Pathways
It is known that its derivatives can inhibit the activity of cyclooxygenase-1 (cox-1), an enzyme involved in the inflammatory response .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
The result of the action of this compound can vary depending on the specific derivative and its target. For example, some derivatives have been found to have antibacterial activity , while others have been found to have anti-tubercular activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, a study found that the corrosion inhibition potential of this compound for mild steel in 1.0 M hydrochloric acid was influenced by the inhibitor concentration, immersion times, and temperature .
Biochemical Analysis
Biochemical Properties
2-Piperazin-1-yl-benzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with dopamine and serotonin receptors, acting as an antagonist . These interactions are significant because they influence neurotransmitter pathways, which are essential for regulating mood, cognition, and behavior. Additionally, this compound exhibits antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function and preventing bacterial growth .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to exert cytotoxic effects on cancer cell lines, including breast, cervical, liver, skin, and lung cancer cells . It influences cell function by inducing apoptosis, a process of programmed cell death, which is crucial for eliminating cancerous cells. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, thereby altering the overall cellular environment and promoting anti-cancer activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors and enzymes, leading to inhibition or activation of these biomolecules. For instance, its interaction with dopamine and serotonin receptors results in the inhibition of neurotransmitter signaling, which can have therapeutic implications for psychiatric disorders . Additionally, this compound has been shown to inhibit bacterial enzymes, thereby disrupting bacterial metabolic processes and leading to antibacterial effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under various conditions, making it suitable for prolonged experimental use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, this compound exhibits therapeutic effects without significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and behavioral changes. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic processes that convert it into active or inactive metabolites, which can influence its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to accumulate in certain tissues, where it exerts its biological effects . Understanding the mechanisms of its transport and distribution is essential for optimizing its therapeutic applications and minimizing potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and the subsequent biological effects .
Properties
IUPAC Name |
2-piperazin-1-yl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQMZXMBCQNMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343772 | |
Record name | 2-piperazin-1-yl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-83-0 | |
Record name | 2-piperazin-1-yl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55745-83-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of 2-(piperazin-1-yl)benzothiazole and its derivatives?
A1: Research indicates that 2-(piperazin-1-yl)benzothiazole and its derivatives exhibit antagonistic activity against the histamine H3 receptor. [, , ] This suggests potential applications in treating conditions where modulating histamine levels in the brain could be beneficial.
Q2: How does the structure of these compounds relate to their histamine H3 receptor antagonistic activity?
A2: While specific structure-activity relationship (SAR) studies weren't detailed in the provided abstracts, the research highlights that substitutions on the piperazine ring at the 3 and/or 4 positions are possible without necessarily eliminating the histamine H3 antagonistic activity. [, ] Further research is needed to elucidate the precise impact of different substituents on potency, selectivity, and other pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.